molecular formula C20H18N2O2S2 B2584484 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide CAS No. 952876-97-0

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2584484
CAS No.: 952876-97-0
M. Wt: 382.5
InChI Key: GNFLXZYFWATUKQ-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with an ethylthio group, a benzamido group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethylthio group via a nucleophilic substitution reaction. The benzamido group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro- or halogen-substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide would depend on its specific application. In a biological context, the compound could interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The ethylthio and benzamido groups could play a role in binding to the active site of an enzyme or receptor, while the thiophene and phenyl groups could contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylthio)benzothiazole: Similar in structure but with a benzothiazole ring instead of a thiophene ring.

    2-(Benzamido)thiophene: Lacks the ethylthio and phenyl groups, making it less complex.

    5-Phenylthiophene-3-carboxamide: Lacks the ethylthio and benzamido groups, making it less functionalized.

Uniqueness

2-(2-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of functional groups it possesses.

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-2-25-16-11-7-6-10-14(16)19(24)22-20-15(18(21)23)12-17(26-20)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFLXZYFWATUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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